N-acyl-lopinavir

Vue d'ensemble

Description

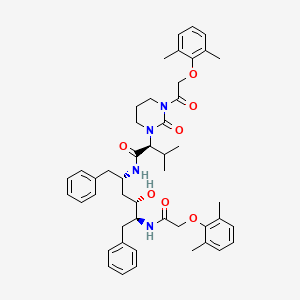

Lopinavir Impurity R is an impurity of Lopinavir, a selective HIV protease inhibitor.

Applications De Recherche Scientifique

Traitement antiviral contre la COVID-19

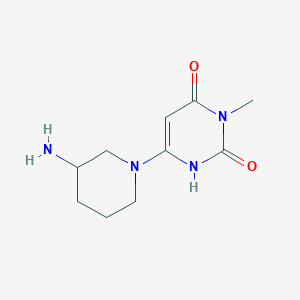

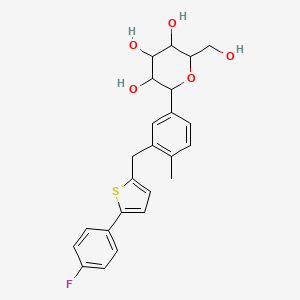

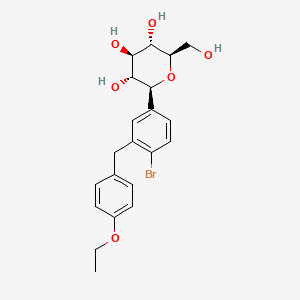

Le N-acyl-lopinavir, en tant que partie de la combinaison lopinavir/ritonavir (LPV/r), a été étudié pour son utilisation potentielle dans le traitement de la COVID-19. Des études ont exploré son efficacité à réduire la réplication virale et à atténuer les dommages organiques induits par le virus pendant la phase précoce de l'infection {svg_1}. Bien que les résultats aient été mitigés, certaines études suggérant une réduction du taux de mortalité global lorsqu'il est utilisé en traitement initial {svg_2}, d'autres études ont indiqué que le LPV/r n'a pas prouvé son efficacité et est associé à des effets indésirables gastro-intestinaux {svg_3}.

Développement de méthodes analytiques

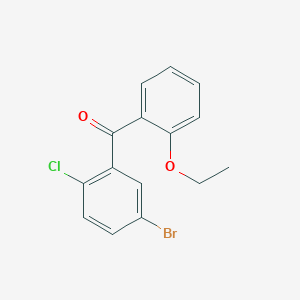

Des méthodes analytiques impliquant le this compound sont développées à des fins de contrôle de la qualité et de validation. Ces méthodes garantissent la pureté, la puissance et la sécurité du médicament dans les préparations pharmaceutiques {svg_4}.

Mécanisme D'action

Target of Action

Lopinavir N-acyl, also known as Lopinavir, primarily targets the HIV-1 protease , an enzyme critical for the HIV viral lifecycle . This protease is responsible for cleaving the gag-pol polyprotein, resulting in the production of immature, non-infectious viral particles .

Mode of Action

Lopinavir acts as a protease inhibitor . It contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved . This prevents the activity of the HIV-1 protease, thereby inhibiting the maturation of viral particles and halting the replication of the virus .

Biochemical Pathways

Lopinavir interferes with the HIV-1 protease enzyme , which is essential for the viral replication cycle . By inhibiting this enzyme, Lopinavir prevents the cleavage of the gag-pol polyprotein, leading to the production of immature, non-infectious viral particles . This disruption of the viral replication cycle effectively reduces the viral load and slows the progression of the disease .

Pharmacokinetics

Lopinavir is metabolized via the hepatic enzymes CYP3A4 and CYP3A5 . When co-administered with ritonavir, a potent inhibitor of the enzymes responsible for lopinavir metabolism, the plasma levels of lopinavir are significantly increased . This combination improves the antiviral activity and allows for once or twice daily dosing .

Result of Action

The inhibition of the HIV-1 protease by Lopinavir results in the production of immature, non-infectious viral particles . This leads to a reduction in the viral load and slows the progression of the disease . .

Action Environment

The efficacy and stability of Lopinavir can be influenced by various environmental factors. For instance, the presence of other medications can affect its action due to potential drug-drug interactions . Additionally, patient-related factors such as age, body weight, and the presence of liver disease can also impact the pharmacokinetics and overall effectiveness of Lopinavir .

Analyse Biochimique

Biochemical Properties

Lopinavir N-acyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is metabolized via the hepatic enzymes CYP3A4 and CYP3A5 . The low dose of ritonavir added to other protease inhibitors takes advantage of potent inhibition of cytochrome (CYP) P450 3A4, thereby significantly increasing the plasma concentration of coadministered Lopinavir N-acyl .

Cellular Effects

Lopinavir N-acyl has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to induce S-phase arrest in cells, indicating cellular stress, cytotoxicity, and DNA damage within the cell .

Molecular Mechanism

The molecular mechanism of action of Lopinavir N-acyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Lopinavir N-acyl, like other protease inhibitors, contains a hydroxyethylene scaffold that mimics the peptide linkage typically targeted by the HIV-1 protease enzyme but which itself cannot be cleaved, thus preventing the activity of the HIV-1 protease .

Temporal Effects in Laboratory Settings

The effects of Lopinavir N-acyl change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of Lopinavir N-acyl vary with different dosages in animal models . Studies have shown that the lopinavir/ritonavir-treated animals had better outcomes than the untreated animals, with improved clinical scores and lower mean viral loads .

Metabolic Pathways

Lopinavir N-acyl is involved in several metabolic pathways, interacting with various enzymes or cofactors . It is metabolized via the hepatic enzymes CYP3A4 and CYP3A5 .

Transport and Distribution

Lopinavir N-acyl is transported and distributed within cells and tissues . The compound is highly bound to plasma proteins (98–99%) . Its distribution within the body is influenced by various factors, including its interaction with transporters or binding proteins .

Subcellular Localization

The subcellular localization of Lopinavir N-acyl and its effects on activity or function are crucial aspects of its biochemical properties . The compound’s localization within the cell can be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[3-[2-(2,6-dimethylphenoxy)acetyl]-2-oxo-1,3-diazinan-1-yl]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H58N4O7/c1-31(2)43(51-25-15-24-50(47(51)56)42(54)30-58-45-34(5)18-14-19-35(45)6)46(55)48-38(26-36-20-9-7-10-21-36)28-40(52)39(27-37-22-11-8-12-23-37)49-41(53)29-57-44-32(3)16-13-17-33(44)4/h7-14,16-23,31,38-40,43,52H,15,24-30H2,1-6H3,(H,48,55)(H,49,53)/t38-,39-,40-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWCOWBJLYNDGZ-PUTFYWIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCN(C4=O)C(=O)COC5=C(C=CC=C5C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCN(C4=O)C(=O)COC5=C(C=CC=C5C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H58N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943250-66-6 | |

| Record name | Lopinavir impurity, lopinavir N-acyl- [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943250666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-N-((1S,3S,4S)-1-BENZYL-4-((2-(2,6-DIMETHYLPHENOXY)ACETYL)AMINO)-3-HYDROXY-5-PHENYLPENTYL)-2-(3-(2-(2,6-DIMETHYLPHENOXY)ACETYL)-2-OXOTETRAHYDROPYRIMIDIN-1(2H)-YL)-3-METHYLBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91JKZ2D33X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

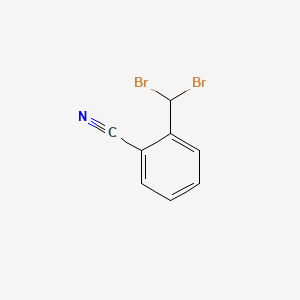

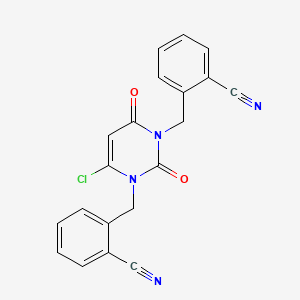

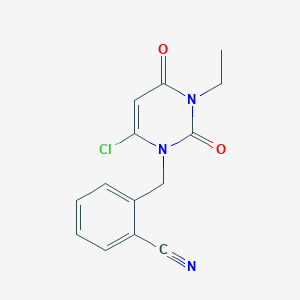

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)